3-(3-Chlorophenyl)butan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZRSBKNMTPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698774 | |
| Record name | 3-(3-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-97-5 | |
| Record name | 3-(3-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reduction to a Secondary Alcohol:the Carbonyl Group Can Be Reduced to a Secondary Alcohol, Forming 3 3 Chlorophenyl Butan 2 Ol. This is Commonly Achieved Using Metal Hydride Reagents.
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent that also efficiently reduces ketones. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. wikipedia.org
Deoxygenation to an Alkane:the Carbonyl Group Can Be Completely Removed and Replaced with Two Hydrogen Atoms, a Process Known As Deoxygenation, Yielding 1 Chloro 3 Butan 2 Yl Benzene.
Detailed Kinetic and Thermodynamic Studies of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the reviewed scientific literature. However, by examining studies on structurally similar ketones, we can infer the types of investigations that are crucial for understanding the reactivity of this compound. Such studies are fundamental to elucidating reaction mechanisms, predicting reaction outcomes, and optimizing reaction conditions.
Kinetic studies focus on the rate at which a reaction proceeds, providing insights into the reaction mechanism and the transition states involved. Thermodynamic studies, on the other hand, evaluate the energy changes that occur during a reaction, determining the position of equilibrium and the spontaneity of the process. For a comprehensive understanding of the chemical behavior of this compound, both kinetic and thermodynamic parameters for its various reactions would need to be determined.
Illustrative Kinetic Data for Structurally Related Ketones
To illustrate the type of data generated in kinetic studies of ketones, the following table summarizes rate coefficients for reactions of butanone derivatives with atmospheric oxidants like chlorine atoms and hydroxyl radicals. These reactions are important for understanding the atmospheric fate of volatile organic compounds.
Rate Coefficients for Gas-Phase Reactions of Selected Ketones at 298 K
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Butanone | Cl | (5.62 ± 0.81) x 10⁻¹² | researchgate.net |
| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.27) x 10⁻¹¹ | copernicus.orgcopernicus.org |
| 3,3-Dimethylbutanone | OH | (1.26 ± 0.05) x 10⁻¹² | copernicus.orgcopernicus.org |
These data indicate that the structure of the ketone significantly influences its reactivity. For instance, the presence of methyl groups can affect the rate of hydrogen abstraction by oxidants. copernicus.org
Thermodynamic Considerations in Reactions of Ketones
Thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, are crucial for determining its feasibility and the relative stability of reactants and products. For example, the tautomerization of a related compound, Butanamide, N-(4-chlorophenyl)-3-oxo-, has a reported enthalpy of reaction (ΔrH°) of -15.7 kJ/mol, indicating an exothermic process. nist.gov
For reactions involving this compound, thermodynamic studies would be essential to understand phenomena such as enolate formation, aldol (B89426) reactions, and halogenation reactions. The position of the chloro-substituent on the phenyl ring would be expected to influence the electronic properties of the molecule and, consequently, the thermodynamics of its reactions.
Mechanistic Investigations
Kinetic and thermodynamic data are cornerstones of mechanistic investigations. For example, determining the order of a reaction with respect to each reactant can help to construct the rate law, which is a mathematical expression of the reaction rate. The activation energy (Ea), derived from the temperature dependence of the rate constant, provides information about the energy barrier that must be overcome for the reaction to occur.
Theoretical studies, often employing computational methods like Density Functional Theory (DFT), complement experimental findings by providing detailed information about the structures of transition states and the energy profiles of reaction pathways. rsc.org For this compound, computational studies could predict the most likely sites for nucleophilic or electrophilic attack and elucidate the influence of the chlorine substituent on the reaction mechanism.
Reaction Chemistry and Mechanistic Investigations of 3 3 Chlorophenyl Butan 2 One
Electrophilic and Nucleophilic Reactivity at the Carbonyl Center of 3-(3-Chlorophenyl)butan-2-one
The carbonyl group in this compound is a key site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base.
Nucleophilic Addition Reactions to the Carbonyl of this compound
Nucleophilic addition is a characteristic reaction of ketones like this compound. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
Reduction Reactions: A common example of nucleophilic addition is the reduction of the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻) that act as nucleophiles. masterorganicchemistry.comualberta.ca The reduction of this compound with NaBH₄ would yield 3-(3-chlorophenyl)butan-2-ol, a secondary alcohol. masterorganicchemistry.compressbooks.pub The reaction proceeds via the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.uk
Grignard Reactions: Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to ketones. purdue.edulibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. mnstate.edumasterorganicchemistry.comsigmaaldrich.com The carbanionic portion of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. purdue.edu
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | NaBH₄, then H₃O⁺ | 3-(3-Chlorophenyl)butan-2-ol | Reduction |
| This compound | CH₃MgBr, then H₃O⁺ | 2-(3-Chlorophenyl)-3-methylbutan-2-ol | Grignard Reaction |
Enolization and Enolate Chemistry of this compound
The presence of alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows this compound to form enols and enolates. masterorganicchemistry.com Enolates are powerful nucleophiles and are crucial intermediates in many organic reactions. bham.ac.uk The formation of an enolate involves the removal of an alpha-hydrogen by a base. masterorganicchemistry.com
Being an unsymmetrical ketone, this compound can form two different enolates: the kinetic enolate and the thermodynamic enolate.
Kinetic Enolate: This enolate is formed faster and results from the removal of a proton from the less sterically hindered alpha-carbon (the methyl group). Its formation is favored by strong, bulky bases (like lithium diisopropylamide, LDA) at low temperatures and short reaction times. udel.eduochemacademy.combrainly.com
Thermodynamic Enolate: This enolate is more stable and is formed by removing a proton from the more substituted alpha-carbon. Its formation is favored under conditions that allow for equilibrium, such as weaker bases, higher temperatures, and longer reaction times. ochemacademy.comuwindsor.capitt.edu
| Enolate Type | Base | Temperature | Reaction Time | Major Product |
|---|---|---|---|---|
| Kinetic | LDA | Low (e.g., -78 °C) | Short | Less substituted enolate |
| Thermodynamic | NaH, NaOEt, or NaOH | High (e.g., room temp. or higher) | Long | More substituted enolate |
Aldol (B89426) Condensation and Related Reactions Involving this compound Enolates
The enolate of this compound can act as a nucleophile in aldol condensation reactions. In a crossed aldol reaction, this enolate can react with another carbonyl compound, such as an aldehyde that cannot enolize (e.g., benzaldehyde), to form a β-hydroxy ketone. pitt.edu
A significant variation is the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound in the presence of a Lewis acid. wikipedia.orgtcichemicals.comnih.gov The silyl enol ether of this compound can be prepared and then reacted with an aldehyde or another ketone. This method offers better control over the reaction and avoids issues like self-condensation. nih.gov The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl electrophile. wikipedia.orgnih.gov
Reactions Involving the Alpha-Hydrogens of this compound
The acidity of the alpha-hydrogens makes them susceptible to substitution reactions. These reactions typically proceed through an enol or enolate intermediate.
Halogenation at the Alpha-Position of this compound
Ketones can be halogenated at the alpha-position under both acidic and basic conditions. chemistrysteps.comnih.gov
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, this compound will form an enol intermediate. libretexts.orgmasterorganicchemistry.com This enol then acts as a nucleophile and attacks a halogen molecule (Cl₂, Br₂, or I₂). chemistrysteps.comlibretexts.org This reaction typically results in the substitution of a single alpha-hydrogen, and for unsymmetrical ketones, the halogenation preferentially occurs at the more substituted alpha-carbon. chemistrysteps.comjove.com The introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation. pearson.com
Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. libretexts.orgjove.com The initial halogenation makes the remaining alpha-hydrogens on that carbon even more acidic due to the inductive effect of the halogen. chemistrysteps.compressbooks.pub This leads to rapid subsequent halogenations until all alpha-hydrogens on that carbon are replaced. chemistrysteps.comlibretexts.org For a methyl ketone like this compound, this can lead to the haloform reaction if excess base and halogen are used, ultimately cleaving the C-C bond to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.orglibretexts.orgyoutube.com
Alkylation and Acylation of this compound Enolates
The nucleophilic enolate of this compound can be alkylated or acylated.
Alkylation: This reaction involves the formation of the enolate, followed by an Sₙ2 reaction with an alkyl halide. libretexts.orgquizlet.com This process forms a new carbon-carbon bond at the alpha-position. 182.160.97 The regioselectivity of the alkylation (at the more or less substituted alpha-carbon) can be controlled by the choice of reaction conditions to favor either the kinetic or thermodynamic enolate. youtube.com It's important to use primary or methyl halides to avoid elimination reactions. youtube.com
A key consideration in the alkylation of enolates is the competition between C-alkylation and O-alkylation. fiveable.mepharmaxchange.info Generally, C-alkylation is favored with "soft" electrophiles like alkyl iodides, while "hard" electrophiles may lead to more O-alkylation. bham.ac.ukreddit.com The choice of solvent and counterion can also influence the outcome. ic.ac.uk
Reactivity of the Chlorophenyl Moiety in this compound
Aromatic electrophilic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The mechanism proceeds through a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com
In the case of this compound, the directing effects of the existing substituents determine the position of substitution. The chlorine at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to the chlorine). The butan-2-one group at position 1 directs electrophiles to position 5 (meta to the butan-2-one group). The combined influence of these groups leads to a complex reactivity pattern. The positions ortho to the chlorine (2 and 4) are activated by its resonance effect, while the ring as a whole is deactivated. The butan-2-one group strongly deactivates the positions ortho and para to it (positions 2 and 4), reinforcing the deactivation at these sites. Position 6 is ortho to the butan-2-one and para to the chlorine. Position 5 is meta to both groups.
Given that both substituents are deactivating, SEAr reactions on this compound generally require harsh conditions. The most likely positions for electrophilic attack are those least deactivated, which are typically positions 4 and 6, both being ortho or para to the chloro group.
Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Potential Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-nitro-5-(2-oxobutan-3-yl)benzene and 1-chloro-4-nitro-5-(2-oxobutan-3-yl)benzene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-chloro-4-(2-oxobutan-3-yl)benzene and 2-bromo-1-chloro-4-(2-oxobutan-3-yl)benzene |
| Sulfonation | Fuming H₂SO₄ | 4-Chloro-2-(2-oxobutan-3-yl)benzenesulfonic acid and 2-chloro-4-(2-oxobutan-3-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely due to the strong deactivation of the ring by two deactivating groups. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions like the Suzuki-Miyaura, Heck, and Stille couplings utilize a palladium catalyst to couple an organohalide with a variety of organometallic reagents. uwindsor.caresearchgate.net The aryl chloride bond in this compound can serve as the electrophilic partner in these transformations.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.
Transmetalation: The organic group from the organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. uwindsor.ca
Aryl chlorides are generally less reactive than aryl bromides or iodides in these couplings, often requiring more specialized catalyst systems (e.g., using electron-rich, bulky phosphine (B1218219) ligands) and more forcing reaction conditions. However, significant advancements have made the coupling of aryl chlorides a routine transformation. nih.gov
Interactive Data Table: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner (R-M) | General Product Structure |
| Suzuki-Miyaura Coupling | Arylboronic acid (R-B(OH)₂) | 3-(Biphenyl-3-yl)butan-2-one |
| Stille Coupling | Organostannane (R-SnBu₃) | 3-(3-Arylphenyl)butan-2-one |
| Heck Coupling | Alkene (CH₂=CHR) | 3-(3-Styrylphenyl)butan-2-one |
| Buchwald-Hartwig Amination | Amine (R₂NH) | 3-(3-(Dialkylamino)phenyl)butan-2-one |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is generally difficult because the electron-rich nature of the aromatic ring repels incoming nucleophiles. For the reaction to proceed via the common addition-elimination mechanism, the ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. dalalinstitute.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. youtube.com
In this compound, the butan-2-one substituent is an electron-withdrawing group, but it is located meta to the chlorine atom. This positioning does not allow for direct resonance stabilization of the negative charge onto the carbonyl oxygen during the formation of the Meisenheimer complex. Consequently, the SNAr reaction via the addition-elimination pathway is expected to be very slow and would require extremely harsh conditions (high temperatures and pressures) with strong nucleophiles like hydroxide (B78521) or alkoxides.
An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comdalalinstitute.com This mechanism is favored by very strong bases, such as sodium amide (NaNH₂). The base abstracts a proton ortho to the chlorine, followed by the elimination of the chloride ion to form a benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product. For this compound, treatment with a strong base could lead to a mixture of products where the incoming nucleophile attaches at either the C3 or C2 position of the original ring.
Redox Chemistry of this compound
The redox chemistry of this compound is centered on the carbonyl group of the butanone side chain. This functional group can be readily reduced to an alcohol or completely deoxygenated to an alkane, while oxidation reactions are more challenging and typically involve C-C bond cleavage.
The ketone functionality in this compound can undergo two primary types of reduction.
Theoretical and Computational Chemistry Studies of 3 3 Chlorophenyl Butan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(3-Chlorophenyl)butan-2-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity. For this compound, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate its electronic properties.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be located around the regions of higher electron density, likely involving the oxygen atom of the carbonyl group and the π-system of the chlorophenyl ring. The LUMO, conversely, would be anticipated to be centered on the electrophilic carbon atom of the carbonyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. A hypothetical FMO analysis would quantify this energy gap and map the electron density of these frontier orbitals, providing a visual and energetic basis for predicting its behavior in chemical reactions. For instance, the analysis would indicate the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.)
| Parameter | Expected Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.5 | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital for accepting electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.3 | A moderate gap suggests reasonable kinetic stability but accessibility for chemical reactions. |
Molecular Electrostatic Potential (MEP) Surface Analysis of this compound
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reaction sites. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive potential (electron-poor areas), susceptible to nucleophilic attack.
For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons. The hydrogen atoms and the area around the electrophilic carbonyl carbon would likely exhibit positive potential (blue). The chlorophenyl ring would display a more complex potential distribution, with the electronegative chlorine atom influencing the electrostatic potential in its vicinity. This analysis provides a clear, intuitive guide to the molecule's reactive behavior.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for identifying the most stable conformers and understanding the energy barriers between them.
A computational conformational search would involve systematically rotating the key dihedral angles—specifically around the C-C bond connecting the phenyl ring to the butanone backbone and the C-C bonds within the butyl chain. For each generated conformation, the potential energy would be calculated. Plotting this energy as a function of the dihedral angles creates a potential energy surface or energy landscape. The low-energy regions on this landscape correspond to stable conformers, while the peaks represent the transition states for interconversion. The results would reveal the preferred three-dimensional shape of the molecule, which significantly influences its physical properties and biological activity.
Molecular Dynamics Simulations and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms. An MD simulation of this compound, either in a crystalline state or in a solvent, would reveal how the molecule moves, vibrates, and interacts with its surroundings.
These simulations are particularly useful for studying intermolecular interactions. By analyzing the trajectories of multiple molecules, one can identify and quantify interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, MD simulations could elucidate how molecules pack in a solid state or how they are solvated by water or other solvents. This information is vital for understanding properties like solubility, melting point, and boiling point. The simulation would track distances and angles between atoms on different molecules to characterize the strength and lifetime of these crucial intermolecular forces.
Transition State Theory and Reaction Pathway Analysis for this compound Transformations
Transition State Theory (TST) is a theoretical framework used to calculate the rates of chemical reactions. It posits that for a reaction to occur, reactants must pass through a high-energy, transient configuration known as the transition state. Computational chemistry can be used to locate the geometry of this transition state on the potential energy surface and calculate its energy.
For transformations involving this compound, such as its reduction or oxidation, computational methods would be used to map the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and the transition states connecting them. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. A detailed analysis could compare different possible reaction mechanisms to determine the most energetically favorable pathway.
Table 2: Hypothetical Activation Energy Data for a Reaction of this compound (Note: This table illustrates the kind of data that would be generated from a reaction pathway analysis.)
| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |
| Nucleophilic Addition | C₁₀H₁₁ClO + Nu⁻ | [C₁₀H₁₁ClONu]‡ | C₁₀H₁₁ClONu⁻ | 15.2 |
| Protonation | C₁₀H₁₁ClONu⁻ + H⁺ | [C₁₀H₁₂ClONu]‡ | C₁₀H₁₂ClONu | 2.5 |
Solvent Effects on the Reactivity and Structure of this compound via Computational Models
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For this compound, a polar molecule, its structure and reactivity would be significantly influenced by the polarity of the solvent. A computational study would analyze how the molecule's conformational preferences change in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like water). Furthermore, the calculations would show how the solvent stabilizes or destabilizes reactants, products, and transition states. For instance, a polar solvent would likely stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. These models are essential for bridging the gap between theoretical calculations (often performed in the gas phase) and experimental reality in solution.
Advanced Spectroscopic and Analytical Characterization Techniques in the Context of 3 3 Chlorophenyl Butan 2 One Research
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation of 3-(3-Chlorophenyl)butan-2-one and its Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular architecture, especially for complex derivatives. researchgate.net
Techniques such as COrrelation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) create a detailed connectivity map of the molecule. sdsu.edusmbstcollege.com
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the acetyl methyl protons, the chiral methine proton, the methyl protons adjacent to the chiral center, and the four aromatic protons. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbon, the two methyl carbons, the chiral methine carbon, and the six aromatic carbons. docbrown.infodocbrown.info
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton at C3 and the protons of the methyl group at C4, confirming their adjacency.
HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the acetyl protons to the C1 methyl carbon and the aromatic protons to their respective carbons on the chlorophenyl ring.
HMBC (¹H-¹³C Multiple-Bond Correlation): HMBC is crucial for mapping the molecular skeleton by revealing longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu Key correlations for confirming the structure of this compound would include:
A correlation from the acetyl methyl protons (H1) to the carbonyl carbon (C2) and the chiral carbon (C3).
Correlations from the methine proton (H3) to the carbonyl carbon (C2), the adjacent methyl carbon (C4), and carbons within the aromatic ring (C1' and C2'/C6').
Correlations from the aromatic protons to neighboring and tertiary aromatic carbons, confirming the substitution pattern.
Together, these multi-dimensional NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise connectivity and structure of this compound and its derivatives. nih.gov
Table 1: Predicted NMR Correlations for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | ~2.1 | ~29 | C2, C3 |
| 2 (C=O) | - | ~209 | - |
| 3 (CH) | ~3.7 | ~55 | C1, C2, C4, C1', C2', C6' |
| 4 (CH₃) | ~1.4 (doublet) | ~18 | C2, C3, C1' |
| 1' (C) | - | ~145 | - |
| 2' (CH) | ~7.3 | ~128 | C3, C4', C6' |
| 3' (C) | - | ~134 | - |
| 4' (CH) | ~7.2 | ~130 | C2', C6' |
| 5' (CH) | ~7.2 | ~126 | C1', C3' |
| 6' (CH) | ~7.3 | ~130 | C2', C4' |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Probing of this compound Reactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint."
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch in a saturated aliphatic ketone, typically appearing around 1715 cm⁻¹. vscht.czlibretexts.orglibretexts.org Other significant peaks include:
C-H Stretching: Absorptions for sp³-hybridized C-H bonds (from the methyl and methine groups) are expected in the 2850-3000 cm⁻¹ region. Aromatic sp² C-H stretches appear at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹. vscht.cz
Aromatic C=C Stretching: Vibrations of the carbon-carbon bonds within the 3-chlorophenyl ring produce characteristic bands in the 1600-1450 cm⁻¹ region. vscht.cz
C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region, which can be complex.
C-H Bending: Bending vibrations for the methyl and methine groups are also present in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in Raman spectra, although it is typically weaker than in FT-IR. However, the aromatic C=C stretching vibrations and the C-Cl bond often produce strong and easily identifiable Raman signals, making it a valuable tool for confirming the structure of the chlorophenyl moiety.
In mechanistic studies, these techniques can be used to monitor the progress of reactions involving this compound. For instance, the disappearance of the characteristic C=O stretching band at ~1715 cm⁻¹ would indicate a reaction at the carbonyl group, such as a reduction to an alcohol.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |
High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis of this compound Transformations
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for identifying intermediates in its chemical transformations. By measuring the mass-to-charge ratio (m/z) of ions with very high precision, HRMS allows for the calculation of a unique elemental formula.
When subjected to ionization in a mass spectrometer, the this compound molecule will form a molecular ion (M⁺•). chemguide.co.uk The presence of chlorine is readily identified by the characteristic isotopic pattern, with the [M+2]⁺• peak having an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the molecular ion provides crucial structural information. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgwhitman.educhemistrynotmystery.com For this compound, two primary α-cleavage pathways are expected:
Loss of the acetyl group (•CH₃CO), leading to a [M-43]⁺ fragment corresponding to the 1-(3-chlorophenyl)ethyl cation.
Loss of the methyl group (•CH₃), resulting in a [M-15]⁺ fragment.
The formation of a resonance-stabilized acylium ion ([CH₃CO]⁺ at m/z 43) is also a highly probable fragmentation event. chemguide.co.uk In reaction monitoring, HRMS can be used to detect and identify the exact mass of transient intermediates, providing critical evidence for proposed reaction mechanisms and pathway analysis. wikipedia.orgnih.govnih.gov
Table 3: Predicted Key Mass Fragments for this compound
| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z (for ³⁵Cl) |
| [C₁₀H₁₁³⁵ClO]⁺• | Molecular Ion (M⁺•) | 182 |
| [C₈H₈³⁵Cl]⁺ | α-cleavage (Loss of •COCH₃) | 139 |
| [C₉H₈³⁵ClO]⁺ | α-cleavage (Loss of •CH₃) | 167 |
| [C₂H₃O]⁺ | Acylium Ion Formation | 43 |
| [C₆H₄Cl]⁺ | Phenyl Cation Fragment | 111 |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While obtaining a suitable single crystal of the parent compound, this compound, may be challenging, this technique is invaluable for characterizing its solid derivatives.
By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed electron density map of the molecule. nih.gov This map reveals exact bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's constitution and conformation in the crystalline state.
For chiral derivatives of this compound, X-ray crystallography can determine the absolute configuration of stereocenters, which is crucial for understanding its biological activity or its role in asymmetric synthesis. nih.gov The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing and influence the material's physical properties. Crystal structures of related compounds containing chlorophenyl or butanone moieties have been successfully determined, demonstrating the feasibility of this technique for analogous derivatives. researchgate.netresearchgate.netresearchgate.netbiointerfaceresearch.com
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiomeric Forms of this compound
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. wikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org The carbonyl group (C=O) in this compound is a chromophore that gives rise to a characteristic n→π* electronic transition. In a chiral environment, this transition results in a CD signal, known as a Cotton effect. The sign (positive or negative) and intensity of the Cotton effect are directly related to the absolute configuration of the chiral center. stackexchange.com Empirical rules, such as the Octant Rule for ketones, can be applied to predict the sign of the Cotton effect for a given enantiomer, thus allowing for the assignment of its absolute stereochemistry. stackexchange.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. stackexchange.com An ORD spectrum displays a plain curve far from an absorption band and shows anomalous behavior, known as a Cotton effect, in the region of the chromophore's absorption. The shape of this anomalous curve is directly related to the CD spectrum and provides the same stereochemical information.
These non-destructive techniques are vital for determining the enantiomeric purity and absolute configuration of synthesized or isolated samples of this compound. rsc.orgarxiv.org
Stereochemical Aspects and Enantioselective Synthesis of 3 3 Chlorophenyl Butan 2 One
Chirality and Stereoisomerism in 3-(3-Chlorophenyl)butan-2-one
Chirality in organic molecules arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups. In the structure of this compound, the carbon atom at the third position (C3) is a chiral center. It is attached to a hydrogen atom, a methyl group (-CH₃), an acetyl group (-COCH₃), and a 3-chlorophenyl group.
Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-3-(3-Chlorophenyl)butan-2-one and (S)-3-(3-Chlorophenyl)butan-2-one, according to the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate.
For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org Since this compound possesses one chiral center (n=1), it has 2¹ = 2 stereoisomers, which are the (R) and (S) enantiomers. libretexts.orgrutgers.edu These enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity.
Strategies for the Enantioselective Synthesis of this compound
The synthesis of a single enantiomer of a chiral compound is a critical objective in modern organic chemistry. Enantioselective synthesis, also known as asymmetric synthesis, employs various strategies to favor the formation of one enantiomer over the other. Key approaches applicable to the synthesis of enantioenriched this compound include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. cardiff.ac.uk This method is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov A chiral catalyst creates a chiral environment that directs the reaction pathway to preferentially form one enantiomer.
For the synthesis of this compound, several catalytic strategies could be envisioned:
Asymmetric Hydrogenation: A prochiral precursor, such as 3-(3-chlorophenyl)but-3-en-2-one, could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). This would selectively add hydrogen across the double bond to establish the chiral center at C3 with a specific stereochemistry.
Asymmetric Conjugate Addition: The addition of a methyl group to a precursor like (E)-1-(3-chlorophenyl)prop-1-en-1-yl acetate (B1210297) could be catalyzed by a chiral copper or rhodium complex, thereby forming the C3 stereocenter with high enantioselectivity.
Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze asymmetric reactions. cardiff.ac.uk For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone precursor could be facilitated by a chiral organocatalyst to generate the desired stereocenter. Chiral phosphoric acids are another class of organocatalysts that have proven effective in a wide range of asymmetric transformations. nih.govmdpi.com
The stereochemical outcome of these reactions is dependent on the specific catalyst and reaction conditions used. study.com For example, in the reduction of a ketone, different chiral reagents like (R)-CBS or (S)-CBS can be used to produce the (S) or (R) alcohol, respectively, demonstrating the high degree of control achievable. study.com
The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgscielo.org.mx This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantioenriched product. sigmaaldrich.comresearchgate.net
A plausible synthetic route for enantioenriched this compound using this method could involve the following steps:
Attachment of Auxiliary: A precursor like 3-(3-chlorophenyl)propanoic acid is reacted with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form an amide. wikipedia.orgnih.gov
Diastereoselective Alkylation: The resulting chiral amide is treated with a strong base to form an enolate. The chiral auxiliary sterically hinders one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the less hindered face. researchgate.netnih.gov This step creates the new stereocenter with a high degree of diastereoselectivity.
Cleavage of Auxiliary: The auxiliary is then cleaved from the product, often through hydrolysis or reduction, to release the enantiomerically enriched carboxylic acid, which can then be converted into the target ketone, this compound. The chiral auxiliary can often be recovered and reused. wikipedia.org
This method is known for its reliability and high stereoselectivity, although it requires additional steps for attaching and removing the auxiliary. scielo.org.mx
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereoselectivity under mild reaction conditions. researchgate.net Ketoreductases are a class of enzymes that are particularly useful for the asymmetric reduction of ketones to produce chiral alcohols, or for the kinetic resolution of racemic ketones. researchgate.net
Potential biocatalytic strategies for synthesizing chiral this compound include:
Enzymatic Kinetic Resolution: A racemic mixture of this compound could be subjected to an enzymatic reaction. For example, a ketoreductase could selectively reduce one enantiomer (e.g., the R-enantiomer) to the corresponding alcohol, leaving the other enantiomer (the S-enantiomer) unreacted and thus enantiomerically enriched.
Asymmetric Reduction of a Prochiral Precursor: An enzyme could be used to catalyze the enantioselective reduction of a prochiral diketone, such as 1-(3-chlorophenyl)butane-2,3-dione, to stereoselectively form the hydroxyl group at C2, followed by chemical modification to yield the target ketone.
These "green" methods are increasingly favored due to their high efficiency, selectivity, and environmentally friendly nature. researchgate.net
Stereochemical Purity Determination and Methods for Chiral Separation of this compound Enantiomers
The analysis of stereochemical purity is crucial to quantify the success of an enantioselective synthesis. The most common measure is enantiomeric excess (ee), which describes the percentage excess of one enantiomer over the other. thieme-connect.de
Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. nih.govvt.edu The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of compounds. nih.govvt.edu
Chiral Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential migration in an electric field within a capillary. wvu.edu A chiral selector, often a cyclodextrin (B1172386) derivative, is added to the buffer to form transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities. wvu.edunih.gov
Gas Chromatography (GC) with Chiral Columns: For volatile compounds, GC using a capillary column coated with a chiral stationary phase can be an effective separation method.
The table below summarizes common methods for chiral separation and purity determination.
| Technique | Principle | Common Chiral Selector/Stationary Phase | Primary Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®), cyclodextrins, Pirkle-type phases. nih.govvt.edu | Quantitative determination of enantiomeric excess (ee) and preparative separation. |
| Chiral Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed between enantiomers and a chiral selector in an electric field. wvu.edu | Cyclodextrins, chiral crown ethers, antibiotics. | Analytical separation with high efficiency and low sample consumption. |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomers between a mobile gas phase and a chiral stationary phase. | Cyclodextrin derivatives. | Separation of volatile and thermally stable enantiomers. |
| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, causing separate signals for enantiomers in the NMR spectrum. thieme-connect.de | Europium or praseodymium complexes of chiral ligands (e.g., camphor (B46023) derivatives). thieme-connect.de | Determination of enantiomeric purity in solution. |
Stereochemical Control in Reactions Involving this compound as a Substrate
When an enantiomerically pure sample of this compound is used as a starting material in a subsequent reaction, its existing stereocenter can influence the formation of new stereocenters. This phenomenon is known as substrate-controlled stereoselection.
For example, the reduction of the ketone group in (R)-3-(3-Chlorophenyl)butan-2-one would produce 3-(3-chlorophenyl)butan-2-ol. This reduction creates a new chiral center at the C2 position. The approach of the reducing agent (e.g., sodium borohydride) to the carbonyl carbon will be influenced by the steric bulk of the substituents at the adjacent C3 stereocenter. This will result in the formation of two diastereomers, (2R, 3R)-3-(3-chlorophenyl)butan-2-ol and (2S, 3R)-3-(3-chlorophenyl)butan-2-ol, in unequal amounts. The diastereomeric ratio will depend on the specific reagent and reaction conditions, but it is dictated by the inherent chirality of the starting material. This principle is fundamental in the synthesis of complex molecules with multiple stereocenters.
Synthesis and Reactivity of Derivatives and Analogues of 3 3 Chlorophenyl Butan 2 One
Systematic Modification of the Butanone Skeleton of 3-(3-Chlorophenyl)butan-2-one
The systematic modification of the butanone skeleton of this compound is a key area of research for exploring the chemical space around this core structure. These modifications can influence the compound's physical, chemical, and biological properties. Strategies for these modifications often involve altering the length of the alkyl chain, introducing branching, or incorporating different functional groups.
One conceptual approach to modifying the butanone skeleton is through enzymatic reactions. For instance, studies on the metabolism of acetone (B3395972) and butanone by the denitrifying bacterium "Aromatoleum aromaticum" have revealed the existence of an ATP-dependent aliphatic ketone carboxylase. This enzyme is capable of carboxylating butanone, demonstrating a biological method for introducing a carboxylic acid group to the butanone backbone. While this specific enzyme has been studied with simple aliphatic ketones, the principle could potentially be applied to more complex structures like this compound, offering a regioselective method for modification. nih.gov
Chemical synthesis provides a more direct and versatile route to modify the butanone skeleton. General synthetic strategies for creating branched aromatic ketones can be adapted for this purpose. A convergent synthesis approach, for example, could involve preparing a suitable organometallic reagent from a derivative of 3-chlorobenzene and coupling it with a synthon corresponding to a modified butanone chain. This allows for the introduction of various alkyl groups or other functionalities at different positions on the butanone backbone. youtube.com For instance, the synthesis of 3-(3-chlorophenyl)-3-methylbutan-2-one (B1629412) represents a simple modification where a methyl group is added at the 3-position of the butanone chain. nih.gov
Further modifications could include the extension or shortening of the alkyl chain. For example, homologation reactions could be employed to extend the chain, while oxidative cleavage reactions could be used to shorten it. The introduction of unsaturation, such as a double or triple bond, within the butanone skeleton is another possible modification that can significantly alter the molecule's conformation and reactivity.
Derivatization at the Carbonyl Group of this compound (e.g., oximes, hydrazones)
The carbonyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of compounds with potentially new properties. The most common derivatizations involve reactions with nitrogen nucleophiles to form imine-type compounds such as oximes and hydrazones. wikipedia.orgorganic-chemistry.org
Oximes are typically synthesized by the condensation of a ketone with hydroxylamine (B1172632) or its salts. wikipedia.orgarpgweb.com This reaction is versatile and can be carried out under various conditions, including traditional refluxing in an alcoholic solvent with a base, or more environmentally friendly methods like solvent-free grinding with a catalyst such as Bi2O3. arpgweb.comnih.gov The formation of an oxime from this compound would introduce a hydroxyl group attached to the imine nitrogen, which can exist as E and Z stereoisomers. These isomers can exhibit different chemical and biological properties.
Hydrazones are formed through the reaction of the ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). organic-chemistry.orgorganic-chemistry.org The synthesis of hydrazones is a well-established transformation in organic chemistry and can be achieved under mild conditions. organic-chemistry.org For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides have been synthesized by the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with aromatic aldehydes. researchgate.net A similar strategy could be applied to this compound to generate a variety of hydrazone derivatives. These derivatives are of interest due to their presence in many biologically active molecules. nih.gov
The table below summarizes some common derivatizations of the carbonyl group:
| Derivative | Reagent | General Structure |
| Oxime | Hydroxylamine (NH2OH) | RR'C=NOH |
| Hydrazone | Hydrazine (NH2NH2) | RR'C=NNH2 |
| Phenylhydrazone | Phenylhydrazine (C6H5NHNH2) | RR'C=NNHC6H5 |
| Semicarbazone | Semicarbazide (NH2NHCONH2) | RR'C=NNHCONH2 |
| Thiosemicarbazone | Thiosemicarbazide (NH2NHCSNH2) | RR'C=NNHCSNH2 |
Introduction of Additional Functionality to the Chlorophenyl Ring of this compound
Introducing additional functional groups to the chlorophenyl ring of this compound can significantly impact its electronic properties, steric profile, and potential biological activity. A powerful and versatile method for achieving this is through palladium-catalyzed C-H functionalization. nih.govnih.gov This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the aromatic ring that might be difficult to access through traditional electrophilic aromatic substitution due to the directing effects of the existing substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-established methods for introducing a wide variety of substituents onto an aromatic ring. For these reactions to be applied to the chlorophenyl ring of this compound, a directing group is often employed to achieve regioselectivity. The carbonyl group in the butanone side chain, or a derivative thereof, could potentially act as a directing group to functionalize the ortho positions of the phenyl ring. Cationic palladium(II) complexes have been shown to be highly reactive towards aromatic C-H activation, even at room temperature, when a suitable directing group is present. beilstein-journals.org
For instance, a urea (B33335) moiety can be an effective directing group for ortho-C-H activation. beilstein-journals.org While not directly part of the this compound structure, this highlights the principle that a strategically placed functional group can direct the palladium catalyst to a specific C-H bond. By analogy, derivatization of the carbonyl group of this compound into a suitable directing group could enable the introduction of various functionalities, such as alkyl, aryl, or vinyl groups, at the C-2 or C-6 positions of the phenyl ring.
Furthermore, palladium-catalyzed reactions can be used to introduce heteroatoms. For example, C-N and C-S bond formation can be achieved through palladium-catalyzed C-H functionalization, leading to the synthesis of anilines, phenols, and thiophenols. nih.gov These reactions provide access to a diverse range of derivatives with altered electronic and hydrogen-bonding properties.
Synthesis and Exploration of Analogues with Varied Substitutions on the Butanone and Phenyl Moieties
The synthesis and exploration of analogues of this compound with varied substitutions on both the butanone and phenyl moieties are crucial for developing a comprehensive understanding of its chemical and biological properties. This involves creating a library of related compounds where specific parts of the molecule are systematically altered.
Modifications on the Butanone Moiety: As discussed in section 7.1, the butanone chain can be modified in several ways. This includes altering the chain length, introducing branching, or incorporating functional groups. For example, analogues could be synthesized where the butan-2-one is replaced with a propan-2-one, pentan-2-one, or other ketone fragments. The synthesis of fexofenadine (B15129) analogues, which involves the modification of a butan-1-one chain, provides a relevant example of how such modifications can be achieved. researchgate.net
The combination of modifications on both the phenyl ring and the butanone moiety allows for the creation of a diverse library of analogues. For example, a series of compounds could be synthesized with different substituents at the 4-position of the phenyl ring (e.g., -H, -CH3, -OCH3, -NO2) while also varying the length of the alkyl chain of the ketone. Such a library would be invaluable for structure-activity relationship studies. The synthesis of novel antidepressant agents based on 1-(3-chlorophenyl)-piperazine involved the preparation of various derivatives by modifying both the piperazine (B1678402) and the propyl linker, demonstrating a similar strategy in a different chemical context. globalresearchonline.net
Structure-Reactivity Relationships in this compound Derivatives (Academic Focus)
The study of structure-reactivity relationships (SRR) in derivatives of this compound is an academic pursuit aimed at understanding how molecular structure influences chemical reactivity and, by extension, biological activity. These studies often involve systematically varying the substituents on the molecule and measuring the effect on a particular property, such as reaction rates, equilibrium constants, or biological potency.
Electronic Effects: The electronic properties of the phenyl ring can be modulated by introducing different substituents. The Hammett equation is a classical tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. For derivatives of this compound, substituents on the phenyl ring would influence the reactivity of the carbonyl group. For example, electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity.
Steric Effects: The size and shape of substituents can also have a significant impact on reactivity. Steric hindrance can impede the approach of a reagent to the reactive center. For example, bulky substituents near the carbonyl group could slow down the rate of reactions such as oxime or hydrazone formation. Similarly, bulky groups on the phenyl ring could influence the conformation of the molecule and affect its interaction with other molecules or biological targets. Studies on substituted cathinones have shown that increasing the length of the α-carbon chain can affect the affinity and potency at monoamine transporters, highlighting the importance of steric factors. nih.gov
By systematically synthesizing derivatives of this compound with well-defined structural modifications and studying their properties, it is possible to build a comprehensive understanding of the structure-reactivity relationships. This knowledge is not only of fundamental academic interest but can also guide the design of new molecules with desired properties. Structure-activity relationship (SAR) studies of benzofuran (B130515) derivatives, for instance, have elucidated the structural requirements for potent anticancer activity, demonstrating the power of this approach. mdpi.com
Role of 3 3 Chlorophenyl Butan 2 One in Advanced Organic Synthesis and Catalysis
3-(3-Chlorophenyl)butan-2-one as a Building Block in Complex Molecule Synthesis
A thorough search of chemical databases and academic journals did not yield any specific examples of this compound being utilized as a key building block in the total synthesis of complex natural products or pharmaceutically active molecules. While multi-component reactions and other synthetic strategies often employ various ketones and aromatic compounds, the literature does not highlight this particular substituted butanone in such a capacity.
Utilization of this compound as a Chiral Precursor in Asymmetric Synthesis
The potential for this compound to serve as a prochiral substrate for asymmetric transformations, such as reductions or aldol (B89426) reactions, is theoretically plausible. However, there is no published research detailing its use as a chiral precursor to establish stereocenters in enantioselective synthesis. The scientific community has not reported on methods for the asymmetric synthesis of chiral derivatives of this compound or their subsequent application.
Investigation of this compound as a Ligand or Ligand Precursor in Organometallic Chemistry
The structure of this compound does not inherently suggest its direct use as a common ligand in organometallic chemistry. While ketones can coordinate to metal centers, they are not typically the primary ligands that define the reactivity of a catalyst. Furthermore, no studies were found that describe the modification of this compound into a more conventional ligand scaffold, such as a phosphine (B1218219), amine, or N-heterocyclic carbene.
Applications of this compound in the Development of Novel Reaction Methodologies
New reaction methodologies are constantly being developed to expand the toolkit of synthetic chemists. These often involve the use of novel substrates to demonstrate the scope and limitations of the new transformation. Our review of the literature indicates that this compound has not been featured as a substrate in the development of any such novel reaction methodologies.
Design Principles for Incorporating this compound into Catalytic Cycles
Given the lack of research on the use of this compound in catalysis, either as a substrate, ligand, or catalyst component, there are no established design principles for its incorporation into catalytic cycles. The fundamental studies required to understand its coordination chemistry, reactivity within a catalytic system, and influence on catalyst performance have not been reported.
Advanced Analytical Methodologies for Tracing 3 3 Chlorophenyl Butan 2 One in Complex Academic Systems
Development of Chromatographic Methods (HPLC, GC) for Reaction Monitoring and Purity Assessment of 3-(3-Chlorophenyl)butan-2-one (Beyond Basic Identification)
Chromatographic methods are fundamental for monitoring the progress of reactions that synthesize or consume this compound and for assessing its purity. The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is crucial for obtaining accurate, reproducible data.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is often the approach of choice for non-volatile, polar compounds. For this compound, a C18 column is typically effective. Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve optimal separation of the target compound from starting materials, reagents, and potential byproducts. A common mobile phase might consist of a mixture of acetonitrile and a phosphate buffer, with the pH adjusted to ensure the stability of the analyte. Isocratic elution at a controlled column temperature ensures reproducibility. Validation of the HPLC method is performed according to established guidelines to confirm its accuracy, precision, linearity, and specificity.
Gas Chromatography (GC): For volatile and thermally stable compounds like ketones, GC is a powerful alternative. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like 5% phenyl-polysiloxane) is used to separate this compound from other volatile components in a reaction mixture. The temperature program of the GC oven is optimized to ensure baseline separation of all peaks of interest in a reasonable timeframe. A flame ionization detector (FID) typically provides excellent sensitivity and a wide linear range for quantification. Purity assessment is performed by calculating the peak area percentage of the target compound relative to all other detected impurities.
Interactive Table 9.1.1: Illustrative HPLC Method Validation Parameters This table presents hypothetical data for a validated RP-HPLC method for the quantification of this compound.
Parameter Specification Hypothetical Result Linearity (Concentration Range) Correlation Coefficient (r²) > 0.999 r² = 0.9995 (over 1-100 µg/mL) Accuracy (% Recovery) 98.0% - 102.0% 99.5% Precision (% RSD) < 2.0% 0.8% Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 0.1 µg/mL Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1 0.5 µg/mL Specificity No interference from blanks or known impurities Peak purity confirmed; no co-elution
Hyphenated Techniques (GC-MS, LC-MS/MS) for Elucidating Reaction Pathways and Identifying Intermediates of this compound Transformations
To understand the intricate details of how this compound is formed or transformed, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. These methods allow for the separation of complex mixtures followed by the structural identification of each component.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally useful for identifying volatile intermediates and byproducts in a reaction mixture. As the GC separates the components, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns are highly reproducible and act as a "fingerprint" for a specific molecule. By comparing these patterns to spectral libraries (like NIST) or by interpreting the fragmentation, the structure of unknown compounds can be elucidated. This is critical for mapping reaction pathways, identifying unexpected side products, and understanding reaction mechanisms. For instance, in the synthesis of this compound, GC-MS could be used to identify products of over-alkylation or rearrangement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile intermediates that are not suitable for GC, LC-MS/MS is the premier analytical tool. An initial mass spectrometer (MS1) selects a parent ion of interest from the mixture separated by the LC. This ion is then fragmented in a collision cell, and the resulting daughter ions are analyzed by a second mass spectrometer (MS2). This process provides a high degree of specificity and structural information, allowing for the confident identification of intermediates even at trace levels in a complex matrix. This technique would be invaluable for studying, for example, the degradation pathway of this compound under specific conditions, allowing for the structural confirmation of each degradation product.
Interactive Table 9.2.1: Potential Intermediates in a Hypothetical Transformation of this compound This table outlines hypothetical intermediates that could be identified by GC-MS or LC-MS/MS during a reduction reaction.
Compound Name Structure Expected m/z (Parent Ion) Analytical Technique 3-(3-Chlorophenyl)butan-2-ol C₁₀H₁₃ClO 184.07 GC-MS / LC-MS 1-(3-Chlorophenyl)ethan-1-one C₈H₇ClO 154.02 GC-MS 3-Chlorobenzoic acid C₇H₅ClO₂ 156.00 LC-MS
Spectroscopic Techniques for In Situ Monitoring of Reactions Involving this compound (e.g., in situ IR, NMR)
In situ (in the reaction mixture) spectroscopic techniques provide real-time data on reaction progress, eliminating the need for sampling and quenching, which can introduce artifacts. These methods monitor changes in the concentration of reactants, intermediates, and products as they happen.
In situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful method for real-time reaction monitoring. researchgate.net An IR probe inserted directly into the reaction vessel can track the disappearance and appearance of key functional groups. For the synthesis of this compound, one could monitor the strong carbonyl (C=O) stretch absorption, which is characteristic of ketones. wikipedia.orgcarewellpharma.in The appearance and growth of this peak over time provides a direct measure of product formation, allowing for the determination of reaction kinetics and endpoints. researchgate.net
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides highly detailed structural information in real-time. By placing a flow cell or a specialized NMR tube within the spectrometer's magnet, the reaction can be monitored as it proceeds. titration.cc This technique allows for the unambiguous identification and quantification of all NMR-active species in the solution. For reactions involving this compound, one could monitor the characteristic chemical shifts in both ¹H and ¹³C NMR spectra. For example, the carbonyl carbon of a ketone has a distinctive resonance in the 190-215 ppm range in the ¹³C NMR spectrum, providing clear evidence of its formation. wikipedia.orgcarewellpharma.in
Interactive Table 9.3.1: Characteristic Spectroscopic Data for Monitoring this compound This table provides expected spectroscopic signatures useful for in situ monitoring.
Technique Functional Group / Atom Characteristic Signal Reference IR Spectroscopy Ketone Carbonyl (C=O) ~1715 cm⁻¹ [8, 13] ¹³C NMR Spectroscopy Ketone Carbonyl Carbon ~200-215 ppm [8, 13] ¹H NMR Spectroscopy Methyl Protons (-COCH₃) ~2.1 ppm (singlet) General Ketone Data
Advanced Titration and Calorimetric Methods for Quantifying Reaction Thermodynamics of this compound
Understanding the thermodynamics of a reaction, such as its enthalpy change (heat of reaction), is crucial for process safety and scale-up. Reaction calorimetry and advanced titration methods provide direct measurements of these fundamental properties.
Reaction Calorimetry: A reaction calorimeter measures the heat released or absorbed by a chemical reaction in real-time. wikipedia.org Techniques like heat flow calorimetry are used to determine the total heat of reaction (ΔHrxn), heat flow, and specific heat. wikipedia.orgmt.com For the synthesis of this compound, for example via a Friedel-Crafts acylation, reaction calorimetry could be used to measure the significant heat release characteristic of this reaction type. researchgate.net This data is vital for ensuring that the reaction can be safely controlled on a larger scale by designing adequate cooling systems. The heat flow profile also provides kinetic information, complementing data from spectroscopic methods.
Thermometric Titration: Thermometric titration is an advanced technique that uses the enthalpy change of a reaction as the basis for endpoint detection. wikipedia.org In this method, a titrant is added at a constant rate to a sample, and the temperature of the solution is precisely monitored. brainkart.com The endpoint is identified by a distinct inflection point in the temperature curve, which corresponds to the completion of the reaction. metrohm.com This method is particularly useful for reactions where potentiometric or visual indicators are not feasible. titration.cc It could be applied to quantify the concentration of this compound by titrating it with a reagent that undergoes a reaction with a known, significant enthalpy change. The universality of enthalpy change as a property of chemical reactions makes this a widely applicable technique. wikipedia.org
Interactive Table 9.4.1: Hypothetical Thermodynamic Data for a Synthesis Reaction This table shows representative data that could be obtained from a reaction calorimetry experiment for the synthesis of this compound.
Thermodynamic Parameter Symbol Hypothetical Value Significance Heat of Reaction ΔHrxn -150 kJ/mol Indicates a highly exothermic reaction. Maximum Heat Flow qmax -45 W Determines required cooling capacity. Adiabatic Temperature Rise ΔTad 60 °C Assesses thermal runaway potential. Specific Heat of Reaction Mass Cp 1.8 J/(g·K) Needed for heat balance calculations.
Future Research Directions and Unexplored Avenues for 3 3 Chlorophenyl Butan 2 One
Emerging Synthetic Strategies for 3-(3-Chlorophenyl)butan-2-one and its Enantiomers
The development of efficient and stereoselective synthetic methods for this compound is a primary area for future investigation. While general methods for the synthesis of chiral ketones exist, specific, high-yield, and enantiomerically pure routes to the (R) and (S) enantiomers of this compound are not well-established. Future research could focus on the following areas:
Asymmetric Organocatalysis : Proline-based organocatalysts have proven effective in mediating asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are precursors to compounds like this compound. thieme-connect.comnih.gov Future work could involve designing and screening novel C2-symmetric organocatalysts specifically optimized for the reaction between 3-chlorophenylacetaldehyde and a suitable acetone (B3395972) equivalent to afford high enantiomeric excess. nih.gov
Transition-Metal Catalyzed Asymmetric Synthesis : The adaptation of transition-metal-catalyzed reactions, such as asymmetric hydrogenation of a corresponding unsaturated precursor or asymmetric conjugate addition, represents a powerful, unexplored strategy. orgsyn.org Research into catalysts based on rhodium, ruthenium, or iridium, combined with chiral phosphine (B1218219) ligands, could provide direct access to the desired enantiomers.
Biocatalysis : The use of enzymes, such as ketoreductases or lipases, for the kinetic resolution of racemic this compound or the asymmetric reduction of a prochiral precursor offers a green and highly selective synthetic approach. This avenue remains entirely unexplored for this specific molecule.
| Synthetic Strategy | Potential Advantages | Key Research Objective |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Design of a catalyst system optimized for the specific substrates to achieve >99% enantiomeric excess. |
| Transition-Metal Catalysis | High turnover numbers, broad substrate scope, well-established methodologies. | Identification of a suitable chiral ligand and metal complex for the asymmetric synthesis of the target molecule. orgsyn.org |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening of enzyme libraries to find a biocatalyst capable of stereoselectively transforming the substrate or a precursor. |
Exploration of Novel Reactivity Patterns and Mechanistic Pathways of this compound
The fundamental reactivity of this compound is largely inferred from general ketone chemistry. A systematic investigation into its behavior in various modern organic reactions could reveal novel reactivity and lead to the synthesis of new chemical entities.
Future studies could explore:
C-H Functionalization : Direct functionalization of the carbon-hydrogen bonds on the aromatic ring or the aliphatic backbone would provide an atom-economical way to synthesize derivatives. Research into palladium, rhodium, or copper-catalyzed C-H activation methodologies using this compound as a substrate is a promising direction.
Multicomponent Reactions : Investigating the participation of this compound in multicomponent reactions, such as the Mannich, Ugi, or Passerini reactions, could rapidly generate molecular complexity and lead to the discovery of novel heterocyclic scaffolds.
Mechanistic Studies : Detailed mechanistic investigations of its reactions, for instance, its condensation or cycloaddition reactions, are needed. mdpi.com Computational studies using Density Functional Theory (DFT), combined with kinetic experiments, could elucidate reaction pathways, transition states, and the influence of the chlorine substituent on reactivity, similar to studies performed on other ketones. researchgate.net
Computational Design of Functional Derivatives of this compound with Tailored Reactivity
In silico methods provide a powerful tool for guiding synthetic efforts and exploring the potential of a molecule before engaging in resource-intensive lab work. For this compound, computational chemistry could be employed to:
Predict Reactivity and Site Selectivity : DFT calculations can be used to determine electron density, map molecular electrostatic potential, and calculate frontier molecular orbital energies (HOMO-LUMO). researchgate.net This information can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of regioselective reactions.
Design Derivatives with Specific Electronic Properties : By computationally modeling the introduction of various functional groups at different positions on the molecule, it is possible to design derivatives with tailored lipophilicity, electronic character, and stability. This could be used to design novel ligands or functional organic materials. nih.gov
Explore Potential Bio-Interactions : While avoiding pharmacological predictions, molecular docking studies could be used in a purely academic context to understand how the molecule and its designed derivatives might interact with protein active sites, such as enzymes. nih.gov This can provide insights into the structural features that govern non-covalent interactions, a fundamental aspect of molecular recognition. nih.gov
| Computational Method | Research Application for this compound | Objective |
| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies, and reaction pathways. researchgate.net | To understand and predict the intrinsic reactivity and mechanistic details of the molecule and its reactions. researchgate.net |
| Molecular Docking | Simulation of binding modes with academically relevant protein structures (e.g., model enzymes). nih.gov | To investigate structure-interaction relationships and the role of the chlorine substituent in hypothetical binding scenarios. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with physical properties (e.g., boiling point, solubility). | To build predictive models for the physical properties of novel, unsynthesized derivatives. |
Interdisciplinary Research Opportunities Involving this compound in Academic Contexts
The study of this compound is not limited to synthetic and computational chemistry. Its structure invites collaboration across several scientific disciplines:
Analytical and Forensic Chemistry : As a member of the synthetic cathinone class, there is a need to develop robust analytical methods for its detection and quantification. researchgate.net Interdisciplinary research could focus on creating certified reference materials and developing novel detection techniques using mass spectrometry, chromatography, or novel sensor technologies. researchgate.net
Environmental Chemistry : Research into the potential environmental fate of this compound and its derivatives is an unexplored area. Studies could investigate its stability, degradation pathways (photolytic, hydrolytic, microbial), and potential for bioaccumulation, contributing to a broader understanding of the environmental impact of novel synthetic compounds.
Materials Science : The ketone functionality and the substituted phenyl ring make it a potential building block (monomer) for the synthesis of novel polymers or functional materials. Research could explore its incorporation into condensation polymers or its use as a precursor for synthesizing photoactive or electroactive materials.
Open Questions and Challenges in the Academic Understanding of this compound
Despite its relation to a widely studied class of compounds, significant academic questions and challenges concerning this compound remain unanswered:
Stereoelectronic Effects of the Chlorine Substituent : How does the placement of the chlorine atom at the meta position specifically influence the molecule's reactivity, conformation, and physical properties compared to its ortho and para isomers? A systematic comparative study is currently lacking.
Metabolic Fate : In a purely academic and non-clinical context, the metabolic pathways of this compound are unknown. Identifying potential metabolites through in vitro studies with liver microsomes would pose a significant analytical challenge and provide valuable data for forensic and toxicological sciences. scispace.com
Lack of Spectroscopic and Crystallographic Data : There is a scarcity of comprehensive data from advanced spectroscopic techniques (e.g., 2D NMR) and single-crystal X-ray diffraction. Such data would be invaluable for unequivocally confirming its structure and understanding its solid-state packing and intermolecular interactions.
Differentiation from Isomers : A major analytical challenge is the development of methods that can unambiguously distinguish this compound from its isomers (e.g., 3-(2-chlorophenyl)butan-2-one and 3-(4-chlorophenyl)butan-2-one) in complex matrices. researchgate.net
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-(3-Chlorophenyl)butan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Friedel-Crafts acylation : React 3-chlorophenyl derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor temperature to avoid over-acylation (optimal range: 0–5°C) .
- Oxidation of secondary alcohols : Use oxidizing agents like pyridinium chlorochromate (PCC) on 3-(3-chlorophenyl)butan-2-ol. Solvent choice (e.g., dichloromethane) and stoichiometric ratios are critical to minimize side products .
- Optimization : Employ design-of-experiment (DoE) approaches to test variables (catalyst loading, solvent polarity) and analyze yields via GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR : Use ¹H and ¹³C NMR to confirm the ketone group (δ ~208–220 ppm in ¹³C) and aromatic substitution patterns (meta-substituted chlorophenyl signals at δ 7.2–7.5 ppm in ¹H) .
- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and C-Cl vibrations at ~550–750 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (m/z ~182 for [M]⁺) and fragmentation patterns to verify structural integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- Exposure Management : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
- Waste Disposal : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the position of the chlorophenyl substituent influence the reactivity of this compound in nucleophilic addition reactions?
- Mechanistic Insights :
- Steric and Electronic Effects : The meta-chloro group reduces electron density on the carbonyl carbon, slowing nucleophilic attack compared to para-substituted analogs. Steric hindrance at the ortho position further alters reaction pathways .
- Experimental Validation : Compare reaction rates with Grignard reagents (e.g., MeMgBr) using kinetic studies (UV-Vis monitoring) and DFT calculations to model transition states .
Q. How can researchers resolve conflicting bioactivity data for this compound derivatives across different assay systems?
- Strategies :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables. Use isogenic cell lines to minimize genetic variability .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across assays. For example, discrepancies in enzyme inhibition (e.g., trypanothione reductase) may arise from cofactor availability differences .
- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational approaches predict the metabolic pathways of this compound, and how can predictions be validated experimentally?
- Methods :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to model Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS. Compare fragmentation patterns with predicted structures .
- Enzyme Inhibition Studies : Test interactions with CYP isoforms (e.g., CYP3A4) using fluorogenic substrates to validate computational predictions .
Contradictions and Limitations in Evidence
- Safety Data : Limited toxicity data for this compound exist, requiring extrapolation from structurally similar compounds (e.g., 3-chlorophenol’s acute toxicity profile) .
- Synthetic Routes : While Friedel-Crafts acylation is well-documented for analogs, the meta-chloro substituent may necessitate modified catalysts (e.g., FeCl₃ instead of AlCl₃) to improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
